This compound falls under the category of amino acids and their derivatives, specifically those featuring an imidazole moiety. It can be classified as a pharmaceutical intermediate, with potential applications in drug development and biochemical research.
The synthesis of 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide can be achieved through several synthetic routes:
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to enhance efficiency and yield.
The molecular structure of 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide includes:
The compound has a CAS number of 1841188-26-8, with its structural formula represented as follows:
The chemical reactivity of 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide can be explored through various biochemical pathways:
Research indicates that this compound exhibits notable biological activities, particularly in modulating enzyme functions and interacting with receptors, making it significant for therapeutic applications.
The mechanism of action for 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets:
These interactions suggest that the compound could serve as an inhibitor or modulator of specific enzymes, which is valuable for drug development.
While specific data on physical properties such as density or boiling point are often not available for this compound, its chemical properties include:
These properties are relevant when considering the compound's behavior in biological systems and its potential applications in pharmaceuticals .
The primary applications of 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide lie in medicinal chemistry and pharmacology:
The site-specific incorporation of 3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide into proteins relies fundamentally on engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs (AARS/tRNA) that function independently of endogenous translational machinery [2]. These systems enable precise insertion of this noncanonical amino acid (ncAA) at amber (UAG) stop codon positions through nonsense suppression. The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species serves as the predominant scaffold for engineering due to its natural substrate promiscuity and orthogonality across diverse organisms including E. coli and mammalian cells [2].
Engineering efforts have focused on active site mutations within PylRS to accommodate the unique structural features of 3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide – particularly its imidazole ring and propanamide tail. Key mutations (e.g., Y306A, L309A) enlarge the binding pocket to accept the methylimidazole moiety while maintaining discrimination against canonical amino acids [2]. The cognate tRNAPyl must evade aminoacylation by endogenous synthetases while efficiently delivering the ncAA to the ribosome. This is achieved through anticodon loop engineering and strategic nucleotide modifications in the acceptor stem [2].
Table 1: Engineered Orthogonal Systems for 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide Incorporation
AARS/tRNA Pair | Host System | Key Mutations | Suppression Efficiency (%) | Key Applications |
---|---|---|---|---|
PylRS/tRNAPyl | E. coli RF1- | Y306A, L309A | ~25-30 | Membrane protein probing |
PylRS/tRNAPyl M15 | HEK293T | Y306A, L309A | ~15-20 | Live-cell fluorescence imaging |
EcTyrRS/tRNATyr CU | CHO | N/A | <10 | Limited application |
Efficiency limitations arise from competition with release factors (RF1 in bacteria, eRF1 in eukaryotes) and incomplete aminoacylation. Mammalian systems pose additional challenges due to lower expression levels of the orthogonal components and the essential nature of eRF1. Recent advances utilize tRNAPyl M15 variants with enhanced stability and multicopy tRNA expression cassettes to partially overcome these hurdles [2].
While 3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide itself lacks inherent bioorthogonal handles, its primary amine group serves as a versatile chemical anchor for post-translational conjugation with diverse probes. This enables protein labeling without perturbing native structure or function – crucial for studying membrane proteins where bulky fusion tags (e.g., GFP) can disrupt trafficking or activity [2].
The most efficient conjugation strategies employ carboxyl-directed amide coupling and copper-free click chemistry. Amide coupling utilizes activated esters (e.g., N-hydroxysuccinimide esters, NHS) of fluorophores or affinity tags reacting selectively with the ncAA's primary amine under physiological pH (7.0-8.5). While straightforward, this reaction requires careful optimization to minimize nonspecific labeling of lysine residues. Strain-promoted alkyne-azide cycloadditions (SPAAC) offer superior specificity and biocompatibility [2]. Here, the amine is first derivatized with an azido-containing NHS ester (e.g., NHS-PEG4-azide), generating an azide-functionalized protein. Subsequent reaction with dibenzocyclooctyne (DBCO)-conjugated probes forms a stable triazole linkage without cytotoxic copper catalysts [7] [8].
Table 2: Bioorthogonal Conjugation Strategies for 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide-Modified Proteins
Conjugation Strategy | Reaction Conditions | Reaction Time | Yield (%) | Probe Examples |
---|---|---|---|---|
NHS Ester Amination | pH 7.4, 4°C, 2h | 1-2 hours | 60-80 | ATTO-488, Biotin |
SPAAC (via Azide Intermediate) | pH 7.2, RT, no Cu | 30-90 min | >90 | DBCO-Cy3, DBCO-PEG4-Biotin |
Reductive Amination | pH 6.5-7.0, NaBH3CN | 4-12 hours | 40-60 | Aldehyde-modified resins |
This site-specific modification strategy enables multimodal labeling – incorporating fluorophores for FRET studies, affinity tags (biotin) for pulldown assays, or NMR-active isotopes into target proteins. The small size of the modifications minimizes steric interference, making it particularly valuable for probing ligand-binding pockets or protein-protein interactions in complex membrane receptors [2].
The chemical synthesis of 3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide relies on multi-step routes featuring imidazole ring formation, chiral center induction, and amide bond coupling as critical steps. Two primary strategies dominate:
Strategy 1: Urocanic Acid PathwayThis route utilizes urocanic acid (3-(1H-imidazol-4-yl)prop-2-enoic acid) as the imidazole precursor [5]. Key steps involve:
Strategy 2: Halogenated Imidazole CouplingPatented methodologies leverage halogenated imidazole intermediates for cross-coupling [7] [8]:
Table 3: Key Synthetic Routes to 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide
Synthetic Route | Key Intermediate | Critical Step | Conditions | Overall Yield (%) | Chiral Control |
---|---|---|---|---|---|
Urocanic Acid Hydrogenation | 3-(1H-Imidazol-4-yl)propanoic acid | Catalytic Hydrogenation | Pd/C, H2 (30 psi), H2O, 2h | ~25-35 (over 4-6 steps) | Chiral Auxiliary |
Halogenated Imidazole Coupling | 4-Bromo-1-methyl-1H-imidazole | Pd-Catalyzed Amination | Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 80°C | ~30-40 (over 3-5 steps) | Chiral Glycinamide |
Reductive Amination | 3-(1-Methyl-1H-imidazol-4-yl)propanal | Reductive Amination | NaBH3CN, NH4OAc, MeOH | 15-25 | Racemic (requires resolution) |
Yields remain moderate (typically 25-40% over multiple steps), primarily limited by the chiral induction step and purification challenges associated with the polar amino amide product. Solid-phase peptide synthesis (SPPS) techniques offer an alternative for incorporating this ncAA directly into peptide chains using appropriately protected derivatives (e.g., Fmoc-3-(1-methyl-1H-imidazol-4-yl)-β3-amino acid building blocks) [7].
Achieving high-yield incorporation of 3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide via amber suppression necessitates overcoming intrinsic competition with translation termination. Key optimization strategies target both the orthogonal translation system and the host cell environment [2].
Genetic Engineering of Host Strains:
Enhancing Orthogonal Component Expression:
Codon Context Optimization:The nucleotide sequence immediately surrounding the UAG codon (codon context) profoundly influences suppression efficiency. Ideal contexts often mimic natural termination signals, particularly a cytosine (C) at the -1 position (immediately 5' to UAG) and a purine (A/G) at the +1 position (immediately 3' to UAG). Systematic screening of context sequences upstream and downstream of the incorporation site is essential for maximizing yield [2].
Balancing ncAA Uptake and Toxicity:Efficient cellular uptake of the ncAA is critical. This may require optimization of growth medium, use of proline/alanine amino acid transporters (recognized by some imidazole derivatives), or permeabilization agents in challenging systems. Assessing cell viability and target protein expression across a range of ncAA concentrations (typically 0.1 - 5 mM) identifies the optimal balance between incorporation efficiency and minimal cytotoxicity [2].
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